molecular formula C16H16N2O4 B5786904 N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide

N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide

Cat. No.: B5786904
M. Wt: 300.31 g/mol
InChI Key: NDXHIWMKCVKMTL-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, a methyl group attached to a benzene ring, and a nitro group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 3-methylbenzoic acid to introduce the nitro group, followed by the formation of the benzamide structure through an amide coupling reaction with 4-ethoxyaniline. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and coupling agents such as carbodiimides for the amide formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: N-(4-ethoxyphenyl)-3-methyl-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-methyl-2-nitrobenzoic acid and 4-ethoxyaniline.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl structure.

    N-(4-ethoxyphenyl)acetamide: Another compound with an ethoxyphenyl group but different functional groups attached to the benzene ring.

Uniqueness

N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide is unique due to the combination of its nitro, ethoxy, and methyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-22-13-9-7-12(8-10-13)17-16(19)14-6-4-5-11(2)15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXHIWMKCVKMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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